molecular formula C8H13NO2 B8559547 (2-nitroethenyl)cyclohexane

(2-nitroethenyl)cyclohexane

Cat. No.: B8559547
M. Wt: 155.19 g/mol
InChI Key: KCZCKIXXDUBFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-nitroethenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a nitrovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-nitroethenyl)cyclohexane typically involves the reaction of cyclohexanone with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrovinyl intermediate. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Techniques such as distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2-nitroethenyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitrocyclohexane derivatives.

    Reduction: Reduction of the nitrovinyl group can yield amine derivatives.

    Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitrocyclohexane derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

(2-nitroethenyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-nitroethenyl)cyclohexane involves its interaction with molecular targets through the nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, reduction, and oxidation reactions, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

    (2-Nitrovinyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    (2-Nitrovinyl)thiophene: Contains a thiophene ring, offering different electronic properties.

    (2-Nitrovinyl)furan: Features a furan ring, which affects its reactivity and applications.

Uniqueness: (2-nitroethenyl)cyclohexane is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic or heterocyclic analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-nitroethenylcyclohexane

InChI

InChI=1S/C8H13NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

KCZCKIXXDUBFDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=C[N+](=O)[O-]

Origin of Product

United States

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